ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate
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Overview
Description
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is a complex heterocyclic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by nitration and acetylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1H-indole-3-carboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Ethyl 2-amino-1H-indole-3-carboxylate derivatives
Uniqueness
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3’,2’:4,5]pyrimido[1,6-a]indole ring system and the combination of nitro and acetylamino functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4g/mol |
IUPAC Name |
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O5S/c1-5-29-20(26)15-9(2)30-19-17(15)21-10(3)23-14-8-12(24(27)28)6-7-13(14)16(18(19)23)22-11(4)25/h6-8H,5H2,1-4H3,(H,22,25) |
InChI Key |
KNNQCFHMOHTQTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
Origin of Product |
United States |
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